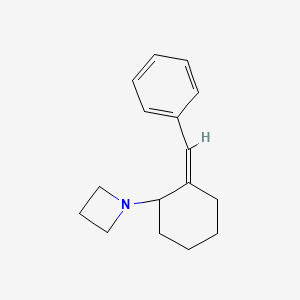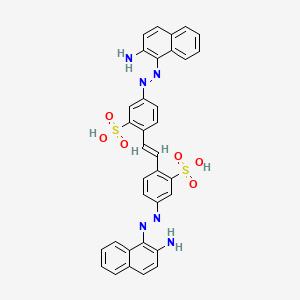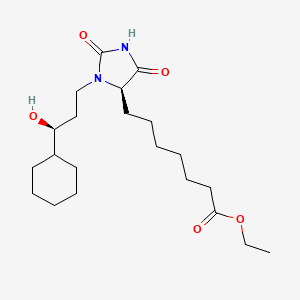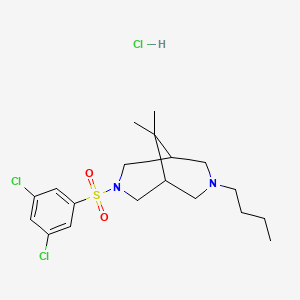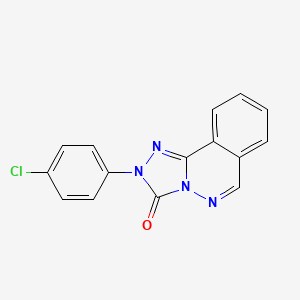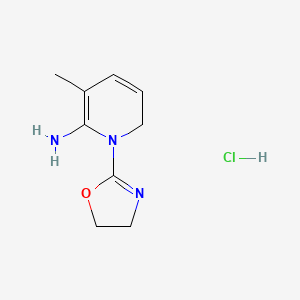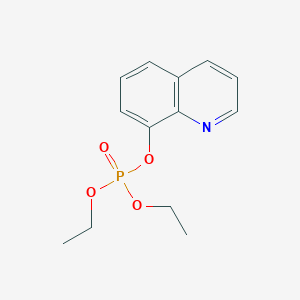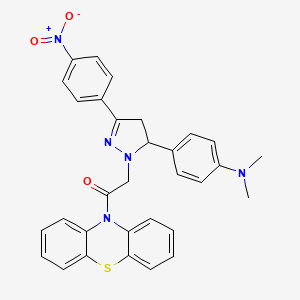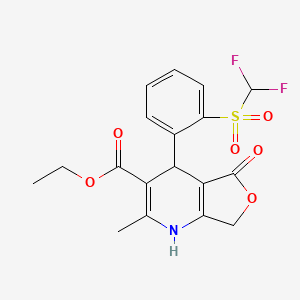
Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-4-(2-((difluoromethyl)sulfonyl)phenyl)-2-methyl-5-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-4-(2-((difluoromethyl)sulfonyl)phenyl)-2-methyl-5-oxo-, ethyl ester is a complex organic compound with a unique structure that combines elements of furo and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-4-(2-((difluoromethyl)sulfonyl)phenyl)-2-methyl-5-oxo-, ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the furo and pyridine rings, followed by their fusion to form the core structure. Subsequent steps involve the introduction of the difluoromethylsulfonyl group and the ethyl ester moiety under controlled conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the progress of the reaction and verify the identity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-4-(2-((difluoromethyl)sulfonyl)phenyl)-2-methyl-5-oxo-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-4-(2-((difluoromethyl)sulfonyl)phenyl)-2-methyl-5-oxo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-4-(2-((difluoromethyl)sulfonyl)phenyl)-2-methyl-5-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Furo(2,3-b)pyridine-2-carboxylic acid
- Furo(3,2-c)pyridazine-3-carboxylic acid, ethyl ester
- Furo(3,2-b)pyridine-6-carboxylic acid
Uniqueness
Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-4-(2-((difluoromethyl)sulfonyl)phenyl)-2-methyl-5-oxo-, ethyl ester is unique due to its specific combination of functional groups and structural features. The presence of the difluoromethylsulfonyl group and the ethyl ester moiety distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
172982-79-5 |
|---|---|
Formule moléculaire |
C18H17F2NO6S |
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
ethyl 4-[2-(difluoromethylsulfonyl)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C18H17F2NO6S/c1-3-26-16(22)13-9(2)21-11-8-27-17(23)15(11)14(13)10-6-4-5-7-12(10)28(24,25)18(19)20/h4-7,14,18,21H,3,8H2,1-2H3 |
Clé InChI |
OMZZBZOUUVPTCR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3S(=O)(=O)C(F)F)C(=O)OC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


